Hexyl 4-methylbenzenesulfonate
Overview
Description
Hexyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C13H20O3S . It is used in scientific research .
Molecular Structure Analysis
The molecular structure of Hexyl 4-methylbenzenesulfonate consists of a hexyl chain attached to a 4-methylbenzenesulfonate group . The exact 3D conformer is not provided in the search results.Physical And Chemical Properties Analysis
Hexyl 4-methylbenzenesulfonate has a molecular weight of 256.36 g/mol . It has a density of 1.1±0.1 g/cm³, a boiling point of 364.3±11.0 °C at 760 mmHg, and a flash point of 174.1±19.3 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives and Complexes Hexyl 4-methylbenzenesulfonate and its derivatives have been synthesized through various chemical processes. For instance, 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was synthesized via a multi-step procedure, indicating the compound's potential for chemical modification and utility in creating complex molecules (Pan et al., 2020).
UV Curing Ink Applications Hexyl 4-methylbenzenesulfonate derivatives have been used in the formulation of UV curing inks. These derivatives exhibit rapid curing properties, demonstrating the compound's utility in industrial applications like printing and coatings (Lee et al., 2006).
Biological and Medicinal Applications
Cardioselective Properties A hydrophilic N,N,N-trimethylethanaminium alpha-tocopherol analogue of 4-methylbenzenesulfonate demonstrated cardioselective properties and reduced myocardial infarct size in animal models, showcasing its potential therapeutic application in heart-related conditions (Grisar et al., 1991).
Anti-Inflammatory and Anti-Allergic Effects Certain derivatives, like 2‐oxo‐2H‐chromen‐4‐yl 4‐methylbenzenesulfonate, have shown inhibitory effects on allergic inflammatory responses in cellular models. This highlights the compound's potential in developing new anti-inflammatory and anti-allergic medications (Yoo et al., 2017).
Advanced Material Applications
Infrared and Raman Spectroscopy Studies involving infrared and Raman spectroscopy and ab initio molecular orbital theory have provided insight into the structural and vibrational characteristics of 4-methylbenzenesulfonate anions, showcasing the compound's utility in advanced material science (Ristova et al., 1999).
Drug Development and Antiviral Properties Hexyl 4-methylbenzenesulfonate derivatives have been studied for their potential as multifunctional drug candidates for treating neuropsychiatric and neurological disorders. Some derivatives showed promising antiviral effects against Hepatitis B Virus (HBV), indicating their potential in antiviral drug development (Li et al., 2014; Huang et al., 2016).
Environmental and Industrial Applications In the environmental sphere, methods have been proposed using 4-methylbenzenesulfonate for the regeneration of certain compounds in the production of specific amino acids, demonstrating the compound's utility in industrial and environmental applications (Yu et al., 2005).
Advanced Generations of Derivatives for Disease Treatment The compound and its derivatives have been studied for the treatment of various diseases. A tetracyclic quinoxaline derivative of 4-methylbenzenesulfonate (ITI-007) has shown potential as a multifunctional drug candidate, exhibiting strong binding affinities to serotonin and dopamine receptors and showing promise in the treatment of neuropsychiatric and neurological disorders (Li et al., 2014).
Safety And Hazards
Hexyl 4-methylbenzenesulfonate is harmful if swallowed and may cause severe skin burns and eye damage . It may also cause an allergic skin reaction and respiratory irritation . It is classified as a flammable liquid (Category 2), has acute toxicity upon inhalation (Category 4), and poses a specific target organ toxicity risk upon repeated exposure (Category 2), particularly to the hearing organs .
properties
IUPAC Name |
hexyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3S/c1-3-4-5-6-11-16-17(14,15)13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQOVYWBHRSGJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277625 | |
Record name | Hexyl p-Toluenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl 4-methylbenzenesulfonate | |
CAS RN |
3839-35-8 | |
Record name | 3839-35-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3219 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexyl p-Toluenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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